molecular formula C14H13N7O2 B2914010 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1207060-41-0

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B2914010
CAS RN: 1207060-41-0
M. Wt: 311.305
InChI Key: LDJKMUKWRAKMIH-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as OPB-9195 and belongs to the class of benzamide derivatives. OPB-9195 has been studied extensively for its potential use in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of N-substituted imidazolylbenzamides and their electrophysiological activity has been explored, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for other groups to produce class III electrophysiological activity. This research suggests a potential avenue for the development of new cardiac therapeutics (Morgan et al., 1990).
  • A general method for the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids has been developed, showcasing the versatility of derivatives in accommodating various functional groups. This process highlights the compound's potential in synthesizing complex molecules for pharmaceutical research (Hannachi et al., 2004).

Potential Applications in Drug Discovery

  • Research into thienopyrimidine derivatives, through reactions with heteroaromatic o-aminonitrile, has led to compounds with pronounced antimicrobial activity. This underscores the potential of such derivatives in developing new antimicrobial agents (Bhuiyan et al., 2006).
  • The synthesis of antitumour imidazotetrazines, including methods for creating compounds like temozolomide, highlights the importance of these derivatives in cancer research. Such studies provide new pathways for synthesizing key therapeutic agents without the use of hazardous intermediates (Wang et al., 1995).

Biochemical Applications

  • A study on the synthesis and antibacterial activity of novel derivatives, including those based on (1H-benzo[d]imidazole-2-yl) motifs, has revealed these compounds' potential in treating bacterial infections. The research demonstrates the compounds' significant fluorescence and thermal stability, indicating their utility in biochemical assays and potential therapeutic applications (Patil et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in various cellular processes, including cell division, adhesion, and stress response.

Mode of Action

It’s known that it interacts with the tyrosine-protein kinase abl1

Biochemical Pathways

The interaction with Tyrosine-protein kinase ABL1 suggests it may influence pathways related to cell division and stress response . More research is needed to fully understand the downstream effects of these interactions.

Result of Action

Given its target, it may influence cell division and stress response . .

properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-13-5-2-6-17-20(13)8-7-15-14(23)11-3-1-4-12(9-11)21-10-16-18-19-21/h1-6,9-10H,7-8H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJKMUKWRAKMIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

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